molecular formula C17H12N2O2S B8385617 methyl-7-benzo[b]thiophen-2-yl-1H-indazole-5-methanoate

methyl-7-benzo[b]thiophen-2-yl-1H-indazole-5-methanoate

Cat. No. B8385617
M. Wt: 308.4 g/mol
InChI Key: GYXYCTQOQLDFJA-UHFFFAOYSA-N
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Patent
US08008481B2

Procedure details

A solution of 7-benzo[b]thiophen-2-yl-5-bromo-1H-indazole (Preparation #26, 4.5 g, 13.7 mmol) in N,N-dimethylformamide (100 mL) was degassed and purged with carbon monoxide. Triethylamine (4.1 g, 41 mmol), methanol (13.1 g, 410 mmol) and dichloro[bis(triphenylphosphine)]palladium (II) (1.45 g, 2.05 mmol) were added and the mixture was heated to about 90° C. for about 15 hours. The mixture was cooled and the solvent was removed under reduced pressure. The residue was triturated with ethyl acetate (75 mL) and water (35 mL) then further purified by flash chromatography over silica gel using dichloromethane/ethyl acetate (95:5) as the eluent to give methyl-7-benzo[b]thiophen-2-yl-1H-indazole-5-methanoate (3.37 g, 80%).
Name
7-benzo[b]thiophen-2-yl-5-bromo-1H-indazole
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step Two
Quantity
13.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
dichloro[bis(triphenylphosphine)]palladium (II)
Quantity
1.45 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]([C:6]2[CH:7]=[C:8](Br)[CH:9]=[C:10]3[C:14]=2[NH:13][N:12]=[CH:11]3)=[CH:4][C:3]2[CH:16]=[CH:17][CH:18]=[CH:19][C:2]1=2.C(N(CC)CC)C.[CH3:27][OH:28].CN(C)[CH:31]=[O:32]>>[CH3:27][O:28][C:31]([C:8]1[CH:9]=[C:10]2[C:14](=[C:6]([C:5]3[S:1][C:2]4[CH:19]=[CH:18][CH:17]=[CH:16][C:3]=4[CH:4]=3)[CH:7]=1)[NH:13][N:12]=[CH:11]2)=[O:32]

Inputs

Step One
Name
7-benzo[b]thiophen-2-yl-5-bromo-1H-indazole
Quantity
4.5 g
Type
reactant
Smiles
S1C2=C(C=C1C=1C=C(C=C3C=NNC13)Br)C=CC=C2
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
4.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
13.1 g
Type
reactant
Smiles
CO
Name
dichloro[bis(triphenylphosphine)]palladium (II)
Quantity
1.45 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged with carbon monoxide
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with ethyl acetate (75 mL) and water (35 mL)
CUSTOM
Type
CUSTOM
Details
then further purified by flash chromatography over silica gel

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1C=C2C=NNC2=C(C1)C1=CC2=C(S1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 3.37 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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